molecular formula C13H20N2O4S B13749956 3-Oxazolidinesulfonamide, 2-oxo-N-(tricyclo(3.3.1.1(sup 3,7))decyl)- CAS No. 116943-66-9

3-Oxazolidinesulfonamide, 2-oxo-N-(tricyclo(3.3.1.1(sup 3,7))decyl)-

Cat. No.: B13749956
CAS No.: 116943-66-9
M. Wt: 300.38 g/mol
InChI Key: JXOYKZFIQZQMGO-UHFFFAOYSA-N
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Description

3-Oxazolidinesulfonamide, 2-oxo-N-(tricyclo(3311(sup 3,7))decyl)- is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxazolidinesulfonamide, 2-oxo-N-(tricyclo(3.3.1.1(sup 3,7))decyl)- typically involves multiple steps. The starting materials often include tricyclo[3.3.1.1(3,7)]decane derivatives and oxazolidinesulfonamide precursors. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Oxazolidinesulfonamide, 2-oxo-N-(tricyclo(3.3.1.1(sup 3,7))decyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions often require specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-Oxazolidinesulfonamide, 2-oxo-N-(tricyclo(3.3.1.1(sup 3,7))decyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxazolidinesulfonamide, 2-oxo-N-(tricyclo(3.3.1.1(sup 3,7))decyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxazolidinesulfonamide, 2-oxo-N-(tricyclo(3.3.1.1(sup 3,7))decyl)- is unique due to its specific combination of a tricyclic core and oxazolidinesulfonamide functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

116943-66-9

Molecular Formula

C13H20N2O4S

Molecular Weight

300.38 g/mol

IUPAC Name

N-(1-adamantyl)-2-oxo-1,3-oxazolidine-3-sulfonamide

InChI

InChI=1S/C13H20N2O4S/c16-12-15(1-2-19-12)20(17,18)14-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,14H,1-8H2

InChI Key

JXOYKZFIQZQMGO-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1S(=O)(=O)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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